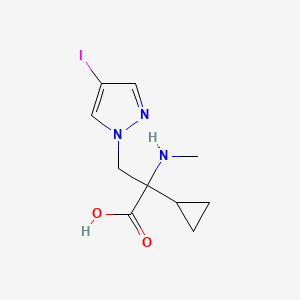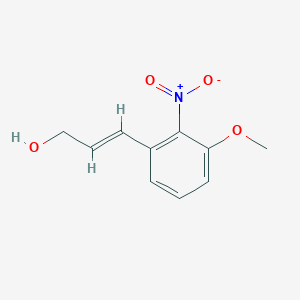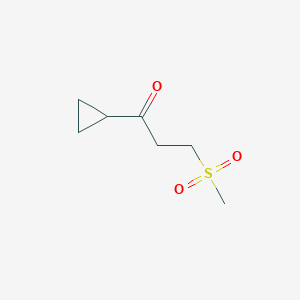![molecular formula C6H9F3O2S B13473969 Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions . The reaction proceeds through the formation of a carbon-centered radical intermediate, which then reacts with the sulfanyl group to form the desired product.
Industrial Production Methods
Industrial production of Methyl 4-[(trifluoromethyl)sulfanyl]butanoate may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of Methyl 4-[(trifluoromethyl)sulfanyl]butanoate involves its interaction with molecular targets through its trifluoromethyl and sulfanyl groups. These functional groups can modulate the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[(trifluoromethyl)sulfonyl]butanoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Methyl 4-[(trifluoromethyl)thio]butanoate: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness
Methyl 4-[(trifluoromethyl)sulfanyl]butanoate is unique due to the presence of the trifluoromethyl-sulfanyl moiety, which imparts distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for bioactivity, making it a valuable candidate for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H9F3O2S |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
methyl 4-(trifluoromethylsulfanyl)butanoate |
InChI |
InChI=1S/C6H9F3O2S/c1-11-5(10)3-2-4-12-6(7,8)9/h2-4H2,1H3 |
Clave InChI |
SGYGCPVAZGKKFO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCSC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6-methylthieno[3,2-b]pyridine](/img/structure/B13473891.png)
![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)



![Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13473918.png)

![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473926.png)
![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)


![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13473965.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
